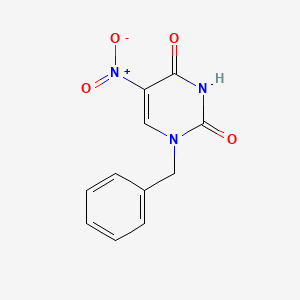

1-Benzyl-5-nitropyrimidine-2,4(1H,3H)-dione

Description

Pyrimidine (B1678525) Scaffolds in Organic Synthesis and Heterocyclic Chemistry

The pyrimidine ring system, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a cornerstone of organic and medicinal chemistry. ijpbs.comwjarr.com As an essential constituent of all living cells, the pyrimidine scaffold forms the basis of nucleobases such as cytosine, thymine (B56734), and uracil (B121893), which are fundamental building blocks of DNA and RNA. ijpbs.comnih.gov This inherent biological relevance makes pyrimidine and its derivatives attractive scaffolds for the design and synthesis of new therapeutic agents. ijpbs.com

The versatility of the pyrimidine nucleus allows for a wide range of chemical modifications, leading to a vast library of compounds with diverse pharmacological properties. nih.gov Consequently, pyrimidine derivatives have been extensively investigated and developed for a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer applications. wjarr.comnih.gov The ability of these compounds to interact with various biological targets has solidified the pyrimidine scaffold's importance in drug discovery and development.

Overview of Pyrimidine-2,4(1H,3H)-dione Frameworks

Within the broad class of pyrimidine derivatives, the pyrimidine-2,4(1H,3H)-dione framework, also known as the uracil scaffold, is of significant interest. This structure is characterized by a six-membered pyrimidine ring with carbonyl groups at positions 2 and 4. The naturally occurring nucleobases uracil and thymine (5-methyluracil) are foundational examples of this framework.

The pyrimidine-2,4-dione core is a privileged structure in medicinal chemistry, serving as the basis for numerous therapeutic agents. Its derivatives have been a major focus in the development of antiviral drugs, particularly against the human immunodeficiency virus (HIV), by targeting key viral enzymes like reverse transcriptase. The framework is also central to the design of anticancer agents. The versatility of the uracil ring allows for substitutions at various positions, which can modulate the compound's biological activity, selectivity, and pharmacokinetic properties.

Research Significance of 1-Benzyl-5-nitropyrimidine-2,4(1H,3H)-dione within Pyrimidine Chemistry

The specific compound this compound is a subject of research interest due to the combination of three key structural features: the pyrimidine-2,4-dione core, a benzyl (B1604629) group at the N-1 position, and a nitro group at the C-5 position. Each of these moieties has been independently studied in other contexts and is known to confer significant biological activity.

The 5-nitro substitution on the pyrimidine-2,4-dione ring has been explored for its potential to modulate inflammatory pathways. Research into 5-nitropyrimidine-2,4-dione analogues has demonstrated their capacity to inhibit the production of nitric oxide and the activity of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. nih.gov

Simultaneously, the introduction of a benzyl group, particularly at the N-1 position of the pyrimidine ring, is a common strategy in the development of potent bioactive compounds. Studies on various N-benzyl pyrimidine derivatives have revealed significant antiproliferative and cytotoxic activities against a range of human cancer cell lines, including ovarian, renal, and breast cancers. nih.govnih.gov For instance, certain 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-trione analogues have shown growth inhibitory activity in the low nanomolar range. nih.govnih.gov Furthermore, other benzyl-substituted pyrimidinediones have been investigated as dual inhibitors of HIV reverse transcriptase and integrase. researchgate.net

Therefore, the research significance of this compound lies in its identity as a hybrid molecule. It combines the 5-nitro group, associated with iNOS inhibition, and the 1-benzyl group, a feature of potent anticancer and antiviral agents. This unique combination makes it a valuable candidate for synthesis and biological evaluation to explore potential synergistic or novel therapeutic activities stemming from the integration of these pharmacologically important substituents onto the proven pyrimidinedione scaffold.

Interactive Data Table: Biological Activities of Related Pyrimidinedione Analogs

The following table summarizes research findings on compounds that share key structural motifs with this compound, illustrating the scientific interest in its core components.

| Compound Class/Analog | Key Structural Feature(s) | Investigated Biological Activity | Research Findings | Reference(s) |

| 5-nitropyrimidine-2,4-dione analogues | 5-Nitro group | Nitric Oxide (NO) and iNOS Inhibition | A series of 52 compounds were synthesized and evaluated; one lead compound showed an IC₅₀ of 8.6 μM for NO production and 6.2 μM for iNOS activity. | nih.gov |

| 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-trione analogs | 1-Benzyl group | Anti-proliferative activity against human tumor cell lines | Identified highly potent compounds against ovarian, renal, and breast cancer cell lines with GI₅₀ values in the low nanomolar range (e.g., 20 nM against OVCAR-5 ovarian cancer cells). | nih.govnih.gov |

| 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione | Benzyl group | Anti-HIV Activity | Compound demonstrated dual activity against both HIV reverse transcriptase (RT) and integrase (IN). | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-nitropyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c15-10-9(14(17)18)7-13(11(16)12-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZNKLGDSTZYEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514444 | |

| Record name | 1-Benzyl-5-nitropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122252-45-3 | |

| Record name | 1-Benzyl-5-nitropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 1 Benzyl 5 Nitropyrimidine 2,4 1h,3h Dione

Reactivity of the Pyrimidine (B1678525) Core

The pyrimidine ring, especially when substituted with two carbonyl groups and a nitro group, is highly electron-deficient. This characteristic, often referred to as π-deficiency, makes electrophilic substitution difficult while facilitating nucleophilic attack and transformation reactions. wikipedia.orgbhu.ac.in

Electrophilic aromatic substitution on the pyrimidine ring is generally challenging due to the presence of two deactivating nitrogen atoms, which decrease the ring's electron density and basicity compared to pyridine. wikipedia.orgbhu.ac.in The presence of two additional electron-withdrawing carbonyl groups and a powerful deactivating nitro group further diminishes the reactivity of the 1-Benzyl-5-nitropyrimidine-2,4(1H,3H)-dione core toward electrophiles.

Influence of Nitro and Carbonyl Groups: The nitro (NO₂) and carbonyl (C=O) groups are strong deactivating groups. They withdraw electron density from the ring through both inductive and resonance effects, making the ring significantly less nucleophilic and thus less susceptible to attack by electrophiles. nih.gov

Influence of Benzyl (B1604629) Group: The benzyl group at the N1 position has a minimal electronic effect on the pyrimidine ring's susceptibility to electrophilic attack.

Regioselectivity: In the rare event that an electrophilic substitution occurs on a pyrimidine ring, it is most facile at the C5 position, which is the least electron-deficient. wikipedia.org However, in this specific compound, the C5 position is already occupied by the nitro group, rendering further electrophilic substitution at this site impossible. Electrophilic attack at other positions (C6) is highly unfavorable.

Due to this profound deactivation, reactions like nitration, halogenation, or Friedel-Crafts alkylation on the pyrimidine core of this molecule are not typically observed. wikipedia.orgnih.govwikipedia.org

The carbonyl carbons at positions C2 and C4 of the pyrimidine-2,4-dione ring are electrophilic centers and are susceptible to attack by nucleophiles. These reactions are characteristic of amides and imides. For instance, reactions with nucleophiles like hydrazines or primary amines can potentially lead to the formation of hydrazones or ring-opened products, respectively. While specific studies on this compound are limited, the general reactivity of the uracil (B121893) scaffold suggests these centers are potential sites for chemical modification.

The highly electron-deficient structure of 5-nitropyrimidines makes them prime candidates for ring transformation reactions, where a nucleophile attacks the ring, leading to cleavage and re-cyclization into a new heterocyclic system. mdpi.com This is a well-documented phenomenon for related nitropyrimidine compounds. mdpi.comrsc.orgresearchgate.net The reaction is initiated by the attack of a nucleophile at one of the electron-deficient positions, typically C2, C4, or C6. mdpi.com

For example, 3-Methyl-5-nitropyrimidin-4(3H)-one, a structurally similar compound, reacts with 1,3-dicarbonyl compounds under basic conditions to yield 3,5-difunctionalized 4-pyridones. mdpi.com This transformation involves an initial attack by the enolate anion of the dicarbonyl compound at the C2 or C6 position, followed by intramolecular cyclization and eventual elimination of a fragment from the original pyrimidine ring. mdpi.com

| Reactant Type | Conditions | Resulting Heterocycle | Reference |

|---|---|---|---|

| 1,3-Dicarbonyl Compounds | Basic conditions (e.g., base catalyst) | 4-Pyridones | mdpi.com |

| Ketones and Ammonia | Ammonia presence | 4,5-Disubstituted Pyrimidines | mdpi.com |

| 1,3-Dicarbonyls and Ammonium (B1175870) Acetate | Ammonium acetate | 4-Aminopyridines | mdpi.com |

| Ketones and Ammonium Salts | Ammonium salts | 3-Nitro-2-pyridones | rsc.org |

Reactions of the Nitro Group

The nitro group is one of the most reactive sites on the this compound molecule, primarily through reduction reactions. It also plays a crucial role in activating the ring for nucleophilic attack.

The reduction of aromatic nitro groups is a fundamental transformation in organic chemistry and can yield several different products depending on the reagents and reaction conditions. wikipedia.org The six-electron reduction of a nitro group proceeds sequentially through nitroso and N-hydroxylamino intermediates to form the corresponding amine. nih.gov

Common reduction pathways applicable to the nitro group in this compound include:

Reduction to Amines: This is the most common transformation. A wide variety of reagents can achieve this, including catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel), or metals in acidic media (e.g., Fe, Sn, or Zn in HCl). wikipedia.org These methods are generally high-yielding and tolerate many other functional groups. organic-chemistry.org The product would be 5-amino-1-benzylpyrimidine-2,4(1H,3H)-dione.

Reduction to Hydroxylamines: Milder reducing agents or controlled conditions can stop the reduction at the hydroxylamine stage. Reagents such as zinc dust in aqueous ammonium chloride are often used for this partial reduction. wikipedia.org

Reduction to Azo or Hydrazine Compounds: Treatment with reagents like excess zinc metal can lead to the formation of dimeric products such as N,N'-diarylhydrazines, while metal hydrides can sometimes produce azo compounds. wikipedia.org

| Product | Typical Reagents | Reference |

|---|---|---|

| Amine (e.g., 5-amino-1-benzylpyrimidine-2,4(1H,3H)-dione) | Catalytic Hydrogenation (H₂, Pd/C), Fe/HCl, SnCl₂ | wikipedia.org |

| Hydroxylamine | Zn/NH₄Cl, Raney Ni/Hydrazine (0-10 °C) | wikipedia.org |

| Hydrazine derivative | Excess Zn metal | wikipedia.org |

| Azo derivative | Metal Hydrides (e.g., LiAlH₄) | wikipedia.org |

Activation for Nucleophilic Attack: The nitro group significantly lowers the electron density of the pyrimidine ring, making it highly susceptible to nucleophilic attack. This activation is the driving force behind the ring transformation reactions discussed in section 3.1.3.

Stabilization of Intermediates: During nucleophilic aromatic substitution or addition reactions, the nitro group effectively stabilizes the negatively charged intermediate (a Meisenheimer-type adduct) through resonance. nih.gov The negative charge from the attacking nucleophile can be delocalized onto the oxygen atoms of the nitro group, lowering the activation energy of the reaction and facilitating the substitution or transformation process.

Reactivity of the N-Benzyl Substituent

The benzyl group at the N1 position is not merely a passive substituent; it actively influences the molecule's properties and can participate in various chemical transformations.

While the pyrimidine core is the primary site of many reactions, the N-benzyl group can also be chemically modified. These transformations can be crucial for tuning the molecule's properties. Metabolic studies on related N-benzyl pyrimidine derivatives have indicated that oxidative removal of the N-benzyl group can occur. acs.org

In specific contexts, the benzylic methylene (CH₂) protons can be activated. Research on related pyrimidine systems has demonstrated that the N-benzyl group's methylene protons can be deprotonated by a strong base, with the resulting anion being trapped by an internal electrophile to form a new ring system. rsc.org This highlights a potential pathway for creating more complex, fused heterocyclic structures. While not explicitly documented for this compound, a range of transformations analogous to standard benzyl group chemistry can be envisaged.

| Transformation Type | Reagents & Conditions | Potential Product |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | 1-(Nitrobenzyl)-5-nitropyrimidine-2,4(1H,3H)-dione |

| Benzylic Halogenation | N-Bromosuccinimide (NBS), light/initiator | 1-(Bromobenzyl)-5-nitropyrimidine-2,4(1H,3H)-dione |

| Benzylic Oxidation | KMnO₄ or other strong oxidants | 1-Benzoyl-5-nitropyrimidine-2,4(1H,3H)-dione |

| Hydrogenolysis | H₂, Pd/C | 5-Nitropyrimidine-2,4(1H,3H)-dione (Uracil, 5-nitro-) + Toluene |

The N-benzyl substituent exerts significant steric and electronic effects that modulate the reactivity of the pyrimidine ring.

Steric Influence : The benzyl group is sterically demanding. Its presence at the N1 position hinders the approach of reagents to the adjacent C2 carbonyl and C6 positions of the pyrimidine ring. This steric hindrance can be a critical factor in controlling the regioselectivity of further substitutions. For instance, any subsequent alkylation will be directed exclusively to the more accessible N3 position. In studies involving the activation of pyrimidines, the steric bulk of substituents has been shown to mitigate unwanted side reactions. nih.gov

Strategies for Derivatization

Further functionalization of this compound is a key strategy for developing new derivatives with tailored properties. Key approaches include substitution at the remaining pyrimidine nitrogen and functionalization of the carbon skeleton via halogenation and cross-coupling.

With the N1 position occupied by the benzyl group, the remaining N3 proton is acidic and can be removed by a suitable base to generate a nucleophilic anion. This anion readily reacts with various electrophiles, allowing for the introduction of a wide range of alkyl and aryl substituents at the N3 position. This reaction is a common and straightforward method for synthesizing N1,N3-disubstituted pyrimidine-2,4-diones. The synthesis of 1,3-dibenzyl-5-nitropyrimidine-2,4-dione, for example, proceeds through the benzylation of the N3 position of a 1-benzyl precursor.

The general procedure involves treating the N1-benzylated substrate with a base in an appropriate solvent, followed by the addition of an alkyl or aryl halide.

| Alkylating/Arylating Agent | Base | Typical Solvent | Product Type |

| Methyl iodide | K₂CO₃, NaH | DMF, Acetonitrile (B52724) | 1-Benzyl-3-methyl-5-nitropyrimidine-2,4(1H,3H)-dione |

| Benzyl bromide | K₂CO₃, NaH | DMF, Acetone | 1,3-Dibenzyl-5-nitropyrimidine-2,4(1H,3H)-dione |

| Ethyl bromoacetate | Cs₂CO₃ | Acetonitrile | Ethyl 2-(1-benzyl-5-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-3-yl)acetate |

| Propargyl bromide | K₂CO₃ | DMF | 1-Benzyl-5-nitro-3-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione |

A powerful strategy for carbon-carbon and carbon-heteroatom bond formation involves the halogenation of the pyrimidine ring, followed by transition-metal-catalyzed cross-coupling reactions.

Halogenation : The pyrimidine-2,4-dione ring, particularly when substituted with an electron-withdrawing nitro group at C5, is deactivated towards electrophilic aromatic substitution. However, halogenation at the C6 position is achievable. For instance, related uracil derivatives can be chlorinated at the C6 position to provide key intermediates for further functionalization. beilstein-journals.org This creates a reactive handle on the pyrimidine core.

Cross-Coupling Reactions : Halogenated pyrimidines are highly effective substrates in palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Sonogashira reactions. researchgate.netresearchgate.net The C6-halo derivative of this compound can be coupled with a variety of partners, including boronic acids, organostannanes, and terminal alkynes, to introduce diverse aryl, heteroaryl, or alkynyl groups. This two-step sequence provides extensive opportunities for structural diversification. beilstein-journals.orgnih.gov

| Reaction Sequence | Step 1: Reagents & Conditions | Step 2: Coupling Partner & Catalyst | Potential Product Structure |

| Suzuki Coupling | 1. Chlorinating agent (e.g., POCl₃ derivative) | Phenylboronic acid, Pd(PPh₃)₄, Base | 1-Benzyl-5-nitro-6-phenylpyrimidine-2,4(1H,3H)-dione |

| Sonogashira Coupling | 1. Brominating agent (e.g., NBS) | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Base | 1-Benzyl-5-nitro-6-(phenylethynyl)pyrimidine-2,4(1H,3H)-dione |

| Stille Coupling | 1. Iodinating agent | Tributyl(vinyl)stannane, Pd(PPh₃)₄ | 1-Benzyl-5-nitro-6-vinylpyrimidine-2,4(1H,3H)-dione |

| Buchwald-Hartwig Amination | 1. Chlorinating/Brominating agent | Morpholine, Pd catalyst, Ligand, Base | 1-Benzyl-6-(morpholin-4-yl)-5-nitropyrimidine-2,4(1H,3H)-dione |

Spectroscopic Characterization and Advanced Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of 1-Benzyl-5-nitropyrimidine-2,4(1H,3H)-dione in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the protons of the benzyl (B1604629) group and the pyrimidine (B1678525) ring. The five protons of the phenyl ring are expected to appear in the aromatic region, typically between δ 7.2 and 7.5 ppm. The methylene protons (CH₂) of the benzyl group would likely resonate as a singlet at approximately δ 5.1 ppm. The proton at the 6-position of the pyrimidine ring is expected to appear as a singlet further downfield, likely around δ 8.5-9.0 ppm, due to the deshielding effect of the adjacent nitro group. Additionally, a broad singlet corresponding to the N-H proton of the pyrimidine ring is expected, the chemical shift of which can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.5 - 9.0 | Singlet | 1H | H-6 (pyrimidine ring) |

| ~ 7.2 - 7.5 | Multiplet | 5H | Aromatic protons (phenyl ring) |

| ~ 5.1 | Singlet | 2H | CH₂ (benzyl group) |

| variable | Broad Singlet | 1H | N-H (pyrimidine ring) |

Note: The data in this table is predicted and not based on experimental results for the title compound.

Similar to the ¹H NMR data, specific experimental ¹³C NMR data for this compound is not widely available. However, the expected chemical shifts for the carbon atoms can be estimated.

The ¹³C NMR spectrum is expected to show signals for the carbonyl carbons (C2 and C4) of the pyrimidinedione ring in the range of δ 150-165 ppm. The carbon atom attached to the nitro group (C5) would be significantly deshielded, while the C6 carbon would also appear in the downfield region. The carbons of the benzyl group, including the methylene carbon and the aromatic carbons, would resonate at their characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 | C4 (C=O) |

| ~ 150 - 155 | C2 (C=O) |

| ~ 140 - 145 | C6 |

| ~ 135 - 140 | C5-NO₂ |

| ~ 135 | Quaternary C (phenyl) |

| ~ 128 - 129 | CH (phenyl) |

| ~ 127 - 128 | CH (phenyl) |

| ~ 50 - 55 | CH₂ (benzyl) |

Note: The data in this table is predicted and not based on experimental results for the title compound.

Techniques such as Correlation Spectroscopy (COSY) would be used to establish proton-proton couplings, for instance, within the aromatic ring of the benzyl group. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would reveal one-bond correlations between protons and their directly attached carbon atoms, aiding in the assignment of the CH, CH₂, and CH₃ groups. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments would provide information about longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the benzyl group and the pyrimidine ring, as well as the positions of the substituents on the pyrimidine core. For example, an HMBC correlation between the methylene protons of the benzyl group and the C2 and C6 carbons of the pyrimidine ring would confirm the N1-benzylation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of this compound. Although experimental HRMS data for this specific compound is not available, the expected accurate mass can be calculated.

For the molecular formula C₁₁H₉N₃O₄, the theoretical monoisotopic mass is 247.0593 g/mol . In an HRMS experiment, typically using electrospray ionization (ESI), the compound would be expected to be observed as a protonated molecule [M+H]⁺.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [C₁₁H₉N₃O₄ + H]⁺ | 248.0671 |

| [C₁₁H₉N₃O₄ + Na]⁺ | 270.0491 |

Note: The data in this table is calculated and not based on experimental results for the title compound.

Analysis of the fragmentation pattern in a mass spectrum provides valuable information for structural confirmation. While a detailed experimental fragmentation pathway for this compound has not been reported, the likely fragmentation patterns can be predicted based on its structure.

Upon ionization, the molecular ion would likely undergo characteristic fragmentation. A primary fragmentation pathway would be the cleavage of the benzylic C-N bond, resulting in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. Another significant fragmentation could involve the loss of the nitro group (NO₂), leading to an ion at m/z 201. Further fragmentation of the pyrimidine ring could also occur, leading to smaller charged fragments. The observation of these characteristic fragment ions in a tandem mass spectrometry (MS/MS) experiment would provide strong evidence for the proposed structure. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. While specific experimental IR data for this compound is not extensively reported in publicly available literature, the expected characteristic absorption bands can be predicted based on the analysis of its structural components and comparison with related pyrimidine derivatives.

The key functional groups in this compound include the pyrimidine-2,4-dione ring, the benzyl group, and the nitro group. The IR spectrum would be expected to exhibit characteristic peaks corresponding to the vibrations of these groups.

Expected Infrared Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amide) | 3200-3100 | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic, CH₂) | 2950-2850 | Stretching |

| C=O (Amide/Ureide) | 1710-1660 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

| N=O (Nitro group) | 1550-1500 and 1350-1300 | Asymmetric and Symmetric Stretching |

| C-N | 1400-1200 | Stretching |

The N-H stretching vibrations of the pyrimidine ring are expected to appear as a broad band in the region of 3200-3100 cm⁻¹. The carbonyl (C=O) groups of the dione structure would likely produce strong absorption bands around 1710-1660 cm⁻¹. The presence of the benzyl group would be indicated by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region. Crucially, the nitro group (NO₂) would be identified by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

X-ray Crystallography for Solid-State Structure Determination

The crystal packing is expected to be influenced by intermolecular hydrogen bonding involving the N-H protons and the oxygen atoms of the carbonyl and nitro groups. The benzyl group, being relatively bulky, will also play a significant role in dictating the packing arrangement in the crystal lattice. A hypothetical crystal structure would likely feature layers or networks of molecules held together by these non-covalent interactions. Definitive crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates would require experimental single-crystal X-ray diffraction analysis.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This provides a crucial verification of the empirical and molecular formula of a synthesized compound. For this compound, with a molecular formula of C₁₁H₉N₃O₄, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 53.44 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 3.67 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 17.00 |

| Oxygen | O | 16.00 | 4 | 64.00 | 25.89 |

| Total | 247.23 | 100.00 |

Experimental elemental analysis, typically for carbon, hydrogen, and nitrogen (CHN analysis), would be expected to yield percentage values in close agreement with these theoretical calculations, generally within a margin of ±0.4%. This concordance provides strong evidence for the purity and correct elemental composition of the compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the detailed investigation of molecular systems. For 1-Benzyl-5-nitropyrimidine-2,4(1H,3H)-dione, these methods elucidate its fundamental electronic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. jchemrev.comresearchgate.net It is particularly effective for studying pyrimidine (B1678525) derivatives to understand their geometry and electronic properties. jchemrev.comsamipubco.com Methods like the B3LYP hybrid functional combined with basis sets such as 6-311G++(d,p) are commonly employed to optimize molecular geometries and predict spectroscopic properties. nih.gov These calculations are crucial for understanding the molecule's stability and reactivity profile. samipubco.comechemcom.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to determining the chemical reactivity of a molecule. The HOMO is the orbital most likely to donate electrons, indicating sites of nucleophilicity, while the LUMO is the most likely to accept electrons, indicating sites of electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. samipubco.com A smaller gap generally implies higher reactivity and lower stability. For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, while the benzyl (B1604629) group influences the electron density of the pyrimidine ring. DFT calculations can precisely quantify these energies.

Table 1: Representative Frontier Orbital Energies and Reactivity Descriptors for a Pyrimidine Derivative

| Parameter | Symbol | Value (eV) | Description |

|---|---|---|---|

| Energy of HOMO | EHOMO | -6.85 | Indicates electron-donating ability |

| Energy of LUMO | ELUMO | -2.54 | Indicates electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.31 | Correlates with chemical reactivity and stability |

| Chemical Potential | µ | -4.695 | Measures the escaping tendency of an electron |

| Chemical Hardness | η | 2.155 | Measures resistance to change in electron distribution |

Note: The values in this table are illustrative for a substituted pyrimidine derivative and are calculated based on the energies of the frontier orbitals. Specific values for this compound require dedicated DFT calculations.

Charge Transfer Dynamics

Intramolecular charge transfer is a key process that influences the photophysical properties and reactivity of a molecule. In this compound, the distinct electronic nature of the benzyl and nitro substituents suggests the potential for significant charge redistribution upon electronic excitation. The pyrimidine-dione core acts as a bridge connecting the electron-donating character of the benzyl group with the potent electron-withdrawing nitro group.

DFT calculations, particularly through the analysis of HOMO and LUMO compositions, can map the regions of electron density depletion and accumulation. It is anticipated that the HOMO is primarily localized on the benzyl and pyrimidine moieties, while the LUMO is concentrated on the 5-nitropyrimidine (B80762) portion of the molecule. This separation of frontier orbitals indicates a charge transfer character from the benzyl-pyrimidine system to the nitro group upon excitation.

Transition State Geometries and Reaction Pathways

Understanding the mechanisms of chemical reactions requires the characterization of transition states—the high-energy structures that connect reactants to products. DFT is an invaluable tool for locating these transition state geometries and calculating the activation energies associated with them. jchemrev.com

For this compound, theoretical calculations can be used to explore various reaction pathways, such as its synthesis via cyclocondensation reactions or its reactivity towards nucleophilic substitution. By mapping the potential energy surface, researchers can identify the most favorable reaction routes and predict reaction outcomes, providing a theoretical foundation for optimizing synthetic procedures and understanding the compound's chemical behavior.

Ab Initio Methods for Ground State Properties

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. nih.gov While computationally more demanding than DFT, they can offer higher accuracy for certain properties. These methods are employed to calculate the ground state properties of this compound, such as its optimized geometry, vibrational frequencies, and total electronic energy. The results from ab initio calculations often serve as a benchmark to validate the accuracy of less computationally intensive methods like DFT. nih.gov

Molecular Modeling and Simulation

Beyond quantum chemical calculations of single molecules, molecular modeling and simulation techniques explore the interactions of a compound within a larger system.

Molecular docking is a prominent simulation technique used to predict the preferred orientation of one molecule when bound to a second. nih.govresearchgate.net For this compound, docking studies can simulate its interaction with the active sites of proteins or other biological macromolecules. mdpi.comrsc.org These simulations calculate a binding affinity or scoring function, which estimates the strength of the interaction, and reveal key intermolecular forces such as hydrogen bonds and hydrophobic interactions that stabilize the complex. This approach is instrumental in hypothesis-driven design of molecules with specific interaction profiles. researchgate.netmdpi.com

Electrostatic Potential Surface Analysis

The molecular electrostatic potential (MEP) surface is a crucial tool for understanding the charge distribution within a molecule and predicting its reactive behavior. The MEP map illustrates the electrostatic potential on the electron density surface, color-coding regions to indicate their relative polarity.

In a typical MEP analysis of a molecule like this compound, specific patterns of charge distribution would be expected. The oxygen atoms of the carbonyl and nitro groups, being highly electronegative, would create regions of negative electrostatic potential, depicted in shades of red or yellow. These areas represent the most likely sites for electrophilic attack. Conversely, the hydrogen atoms bonded to the nitrogen atoms of the pyrimidine ring would exhibit positive electrostatic potential, shown in blue, indicating their susceptibility to nucleophilic attack.

The benzyl group would present a more complex potential surface, with the aromatic ring showing a region of negative potential above and below the plane of the ring, characteristic of π-electron systems. This information is invaluable for predicting how the molecule will interact with other chemical species, including biological receptors.

Illustrative Data Table for MEP Analysis of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Carbonyl Oxygens | Strong Negative | Site for electrophilic attack, hydrogen bond acceptor |

| Nitro Group Oxygens | Very Strong Negative | Strong site for electrophilic attack, hydrogen bond acceptor |

| N-H Protons | Strong Positive | Site for nucleophilic attack, hydrogen bond donor |

| Benzyl Ring (π-system) | Moderate Negative | Interaction with electrophiles or cation-π interactions |

Prediction of Reaction Selectivity

Computational methods are adept at predicting the selectivity of chemical reactions by analyzing the electronic properties of the reactants. For this compound, frontier molecular orbital (FMO) theory is a key approach. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.

The distribution of the HOMO indicates the regions of the molecule that are most likely to donate electrons in a reaction with an electrophile. For a substituted pyrimidinedione, the HOMO is often localized on the pyrimidine ring, particularly on the more electron-rich atoms. The LUMO distribution, on the other hand, highlights the areas most susceptible to receiving electrons from a nucleophile. In the case of this compound, the presence of the electron-withdrawing nitro group would significantly lower the energy of the LUMO and likely localize it on the C5-C6 bond of the pyrimidine ring, making this site a prime target for nucleophilic attack.

By calculating the energies and visualizing the distributions of these frontier orbitals, the regioselectivity and stereoselectivity of various reactions, such as additions or substitutions, can be predicted with a reasonable degree of accuracy.

Aromaticity Analysis of Pyrimidine Ring

The aromaticity of the pyrimidine ring in this compound is a key determinant of its stability and reactivity. While the pyrimidine ring is inherently aromatic, the presence of substituents can significantly modulate this character. Computational methods provide several indices to quantify aromaticity, including the Nucleus-Independent Chemical Shift (NICS) and the Aromatic Stabilization Energy (ASE).

NICS calculations involve placing a "ghost" atom at the center of the ring and calculating the magnetic shielding. A negative NICS value is indicative of aromatic character (a diatropic ring current), while a positive value suggests anti-aromaticity. For the pyrimidine ring in this compound, a negative NICS value would be expected, confirming its aromatic nature.

ASE calculations, on the other hand, quantify the energetic stabilization gained from the delocalization of π-electrons in the cyclic system compared to an appropriate acyclic reference compound. The presence of the electron-withdrawing nitro group and the bulky benzyl group could potentially influence the degree of aromaticity by altering the electron distribution within the ring. A comparative computational study with unsubstituted pyrimidine-2,4(1H,3H)-dione would reveal the electronic impact of these substituents on the aromatic stabilization of the core ring structure.

Quantitative Structure-Reactivity Relationships (QSPR)

QSPR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their chemical reactivity. These models are highly valuable in medicinal chemistry and materials science for predicting the properties of new, unsynthesized molecules.

Correlation of Structural Parameters with Chemical Reactivity

For a class of compounds like substituted pyrimidinediones, a QSPR model could be developed to correlate various structural descriptors with a specific measure of chemical reactivity, such as reaction rate constants or equilibrium constants. The structural parameters, also known as molecular descriptors, can be calculated using computational chemistry software and can be categorized as:

Electronic Descriptors: These include parameters like dipole moment, HOMO and LUMO energies, and atomic charges. They describe the electronic aspects of the molecule.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, such as connectivity indices, which describe the size and shape of the molecule.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and include quantities like the total energy, heat of formation, and various reactivity indices.

A typical QSPR study would involve synthesizing a series of analogues of this compound with variations in the substituents on the benzyl ring or at other positions of the pyrimidine core. The chemical reactivity of these compounds would be experimentally measured. Then, a statistical method, such as multiple linear regression or partial least squares, would be used to build a model that correlates the calculated descriptors with the observed reactivity.

Illustrative Data Table for a QSPR Study of Pyrimidinedione Derivatives

| Compound | Experimental Reactivity (e.g., log(k)) | Calculated Descriptor 1 (e.g., HOMO Energy) | Calculated Descriptor 2 (e.g., Dipole Moment) |

| Derivative 1 | 2.5 | -6.8 eV | 3.2 D |

| Derivative 2 | 3.1 | -6.5 eV | 3.8 D |

| Derivative 3 | 1.9 | -7.2 eV | 2.9 D |

| ... | ... | ... | ... |

The resulting QSPR equation would allow for the prediction of the chemical reactivity of new pyrimidinedione derivatives based solely on their calculated structural parameters, thereby guiding the design of molecules with desired reactivity profiles.

Emerging Research Directions

Exploration of Novel Synthetic Pathways and Strategies

The development of efficient and innovative methods for the synthesis of 1-Benzyl-5-nitropyrimidine-2,4(1H,3H)-dione and its analogues is a key area of investigation. Traditional methods for the synthesis of pyrimidine (B1678525) derivatives often involve multi-step procedures that can be time-consuming and may result in modest yields. Consequently, researchers are actively exploring novel synthetic pathways that offer improved efficiency, milder reaction conditions, and greater functional group tolerance.

One promising approach involves the use of advanced catalytic systems to facilitate the N-benzylation of the 5-nitrouracil (B18501) core. These methods aim to overcome the challenges associated with direct benzylation, such as the potential for competing side reactions. Furthermore, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, is being investigated to streamline the synthetic process and reduce waste.

Recent synthetic strategies have focused on creating diverse libraries of pyrimidine derivatives for various applications. While specific novel pathways for this compound are not extensively detailed in publicly available literature, the general trend in pyrimidine synthesis points towards the use of multicomponent reactions and the development of stereoselective synthetic methodologies to access optically active derivatives. researchgate.net

In-Depth Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing synthetic routes and designing new ones. The presence of the electron-withdrawing nitro group at the C5 position significantly influences the reactivity of the pyrimidine ring, making it susceptible to nucleophilic attack.

Current research efforts are directed towards elucidating the precise mechanistic pathways of reactions involving this compound. Computational studies, such as those employing density functional theory (DFT), are increasingly being used to model reaction intermediates and transition states, providing valuable insights into the reaction energetics and stereoselectivity. rsc.orgmdpi.com These theoretical investigations, when combined with experimental evidence, can help to confirm or refute proposed mechanisms.

A key area of mechanistic interest is the nucleophilic aromatic substitution (SNAr) at the C6 position, which is activated by the adjacent nitro group. Detailed kinetic studies and the characterization of reaction intermediates are essential for fully understanding the factors that control the rate and selectivity of these transformations.

Design of Novel Pyrimidine Scaffolds for Chemical Research

The structural framework of this compound serves as a versatile template for the design and synthesis of novel and more complex pyrimidine-based scaffolds. The reactivity of the nitro group and the potential for further functionalization of the pyrimidine ring allow for the construction of a wide array of derivatives with diverse chemical properties.

One significant direction in this area is the synthesis of fused pyrimidine systems. By introducing appropriate functional groups onto the this compound core, intramolecular cyclization reactions can be induced to form bicyclic and polycyclic heterocyclic compounds. jchr.orgnih.govnih.govscirp.orgrsc.org For instance, the reduction of the nitro group to an amino group, followed by reaction with a suitable dielectrophile, can lead to the formation of pyrimido-fused heterocycles. These novel scaffolds are of interest in medicinal chemistry and materials science due to their unique three-dimensional structures and potential for exhibiting a range of biological and photophysical properties.

The benzyl (B1604629) group at the N1 position also offers opportunities for modification, allowing for the introduction of different substituents to probe structure-activity relationships in various chemical and biological contexts. The design of these novel scaffolds is often guided by molecular modeling techniques to predict their conformational preferences and potential interactions with biological targets. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The adoption of modern automation and continuous manufacturing technologies, such as flow chemistry, is a growing trend in chemical synthesis. nih.govnih.govtue.nl These technologies offer several advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for higher yields and purity. The integration of flow chemistry into the synthesis of this compound and its derivatives is an emerging area of research.

Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for optimizing reactions involving sensitive reagents or intermediates. nih.gov The in-situ generation of reactive species, a key feature of many flow chemistry setups, can also enhance the safety of processes that involve hazardous materials.

Furthermore, automated synthesis platforms can be employed for the high-throughput synthesis and screening of libraries of this compound derivatives. nih.govresearchgate.netnih.gov These automated systems can significantly accelerate the discovery of new compounds with desired properties by enabling the rapid preparation and evaluation of a large number of analogues. youtube.com The combination of flow chemistry and automated synthesis holds the potential to revolutionize the way these and other important chemical compounds are produced and investigated. durham.ac.uk

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 1-Benzyl-5-nitropyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via condensation reactions involving pyrimidine precursors. For example, nitration and benzylation of pyrimidine-dione derivatives under reflux with acetic acid and P₂O₅ can yield the target compound. Reaction time and temperature are critical variables; modifications (e.g., extended reflux at 80–100°C) improve yield and purity .

- Data Validation : Confirm purity using elemental analysis (e.g., C, H, N content matching theoretical values within ±0.05%) and HPLC. Mass spectrometry (MS) fragments such as [M⁺-ClN] and [M⁺-C₂H₄ClN₃O₂] aid in structural verification .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology : Use UV-Vis spectroscopy to assess π→π* transitions (e.g., λmax ~245 nm for nitropyrimidine derivatives). IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹). For advanced characterization, employ ¹H/¹³C NMR to resolve substituent effects (e.g., benzyl protons at δ 4.5–5.0 ppm) and X-ray crystallography for 3D conformation .

Q. What purification techniques are effective for isolating this compound?

- Methodology : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) achieves high recovery (>90%). Recrystallization in ethanol/water mixtures enhances purity (melting point ~215–220°C). Monitor via TLC (Rf ~0.4 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How does the nitro group at position 5 influence the compound’s reactivity and pharmacological potential?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to analyze charge distribution and frontier molecular orbitals (FMOs). The nitro group enhances electrophilicity, enabling nucleophilic substitution reactions. Molecular docking (e.g., AutoDock Vina) reveals binding affinities to biological targets (e.g., HIV integrase, IC₅₀ <10 μM) .

- Data Contradiction : While nitro groups typically increase cytotoxicity, some derivatives show selective activity. Validate via in vitro assays (e.g., MTT for cell viability) .

Q. What strategies mitigate thermal degradation during stability studies of this compound?

- Methodology : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>250°C). Store samples under inert gas (N₂/Ar) at −20°C. Kinetic stability studies (Arrhenius plots) suggest degradation pathways (e.g., nitro group reduction) are pH-dependent; buffer solutions (pH 6.5–7.4) minimize hydrolysis .

Q. How do substituents on the benzyl group affect intermolecular interactions in solid-state structures?

- Methodology : Compare X-ray diffraction data of derivatives (e.g., 4-fluorobenzyl vs. unsubstituted benzyl). Fluorine substitution increases crystal density (1.45 g/cm³ vs. 1.32 g/cm³) due to enhanced halogen bonding. Hirshfeld surface analysis quantifies interactions (e.g., C–H⋯O vs. π–π stacking) .

Q. Can this compound serve as a precursor for nonlinear optical (NLO) materials?

- Methodology : Calculate hyperpolarizability (β) via DFT (M06/6-311G**). Derivatives with extended conjugation (e.g., bis-uracil analogs) exhibit β values ~10× higher than urea, making them candidates for NLO devices. Experimental validation via Z-scan techniques confirms third-order susceptibility (χ⁽³⁾ ~10⁻¹² esu) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.